molecular formula C18H16 B12672848 Benz(a)anthracene, 1,2,3,4-tetrahydro- CAS No. 4483-98-1

Benz(a)anthracene, 1,2,3,4-tetrahydro-

Cat. No.: B12672848
CAS No.: 4483-98-1
M. Wt: 232.3 g/mol
InChI Key: GONNZDVAFLXPCZ-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of benz(a)anthracene, where the 1,2,3,4 positions are saturated with hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene, 1,2,3,4-tetrahydro- typically involves the hydrogenation of benz(a)anthracene. This process can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{18}\text{H}{12} + 2\text{H}2 \rightarrow \text{C}{18}\text{H}_{14} ]

Industrial Production Methods

Industrial production of Benz(a)anthracene, 1,2,3,4-tetrahydro- follows similar principles but on a larger scale. The process involves continuous flow reactors where benz(a)anthracene is hydrogenated in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinones and hydroxy derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Benz(a)anthracene, 1,2,3,4-tetrahydro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Investigated for its role in the development of certain pharmaceuticals and its potential carcinogenic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benz(a)anthracene, 1,2,3,4-tetrahydro- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, forming reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound, which is fully aromatic and lacks the hydrogenation at the 1,2,3,4 positions.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of the three benzene rings.

Uniqueness

Benz(a)anthracene, 1,2,3,4-tetrahydro- is unique due to its partially saturated structure, which imparts different chemical reactivity and biological interactions compared to its fully aromatic counterparts. This structural modification can influence its physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1,2,3,4-tetrahydrobenzo[a]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,6-7,9-12H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONNZDVAFLXPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=CC4=CC=CC=C4C=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196316
Record name Benz(a)anthracene, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4483-98-1
Record name Benz(a)anthracene, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004483981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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